molecular formula C6H13ClN2O B6251016 N,N-Dimethyl-2-azetidinecarboxamide HCl CAS No. 787563-98-8

N,N-Dimethyl-2-azetidinecarboxamide HCl

Cat. No. B6251016
CAS RN: 787563-98-8
M. Wt: 164.63 g/mol
InChI Key: JILKFBSFSUEXDT-UHFFFAOYSA-N
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Description

N,N-dimethylazetidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 . It is commonly used in scientific research due to its unique physical and chemical properties.

Scientific Research Applications

Antiviral Evaluation

N,N-dimethylazetidine-2-carboxamide hydrochloride has been studied for its antiviral properties. Gabrielsen et al. (1992) synthesized various analogues of ribavirin, including N,N-dimethylazetidine-2-carboxamide hydrochloride derivatives. These compounds showed activity against several RNA viruses, such as Punta Toro, sandfly fever, Japanese encephalitis, yellow fever, and dengue-4 viruses. Notably, some derivatives demonstrated increased survival rates in virus-infected mice and decreased markers of viral pathogenicity (Gabrielsen et al., 1992).

Fluorescent Probe Development

Huo et al. (2019) created a fluorescent "light-up" probe using a derivative of N,N-dimethylazetidine-2-carboxamide hydrochloride for detecting nerve agent mimics. This probe, combining "covalent assembly" and Lossen rearrangement, demonstrated rapid response, low detection limits, and excellent linearity for detecting diethyl chlorophosphate vapor (Huo et al., 2019).

Synthesis of Non-proteinogenic Amino Acids

Kimpe et al. (1998) explored the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives. They developed methods for transforming γ-chloro-α-(N-alkylimino)esters into either γ-chloro-α-(N-alkylamino)esters or 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters. This research contributes to the broader field of synthesizing novel, non-proteinogenic amino acids for potential therapeutic applications (Kimpe et al., 1998).

Cytostatic Agent Evaluation

Bielawski et al. (1993) investigated N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, structurally related to N,N-dimethylazetidine-2-carboxamide hydrochloride, as potential cytostatic agents. They developed general procedures for aminoalkyl chain construction on 4-acetylpyrrole-2-carboxylic acid nuclei and evaluated their preliminary biological activity, contributing to cancer research (Bielawski et al., 1993).

Anticancer Agent Design

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N,N-dimethylazetidine-2-carboxamide hydrochloride analogues, to evaluate their cytotoxicity against human cancer cell lines. Some compounds showed promising results in ovarian and oral cancers, indicating their potential in anticancer agent design (Kumar et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethylazetidine-2-carboxamide hydrochloride involves the reaction of N,N-dimethylacetamide with ethyl chloroacetate to form N,N-dimethyl-2-(chloroacetyl)acetamide. This intermediate is then reacted with sodium azide to form N,N-dimethyl-2-(azidoacetyl)acetamide, which is subsequently reduced with hydrogen gas in the presence of palladium on carbon to yield N,N-dimethylazetidine-2-carboxamide. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "N,N-dimethylacetamide", "ethyl chloroacetate", "sodium azide", "palladium on carbon", "hydrogen gas", "hydrochloric acid" ], "Reaction": [ "Step 1: N,N-dimethylacetamide is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form N,N-dimethyl-2-(chloroacetyl)acetamide.", "Step 2: N,N-dimethyl-2-(chloroacetyl)acetamide is then reacted with sodium azide in the presence of a solvent such as dimethylformamide to form N,N-dimethyl-2-(azidoacetyl)acetamide.", "Step 3: N,N-dimethyl-2-(azidoacetyl)acetamide is reduced with hydrogen gas in the presence of palladium on carbon to yield N,N-dimethylazetidine-2-carboxamide.", "Step 4: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of N,N-dimethylazetidine-2-carboxamide." ] }

CAS RN

787563-98-8

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N,N-dimethylazetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-4-7-5;/h5,7H,3-4H2,1-2H3;1H

InChI Key

JILKFBSFSUEXDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN1.Cl

Purity

95

Origin of Product

United States

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